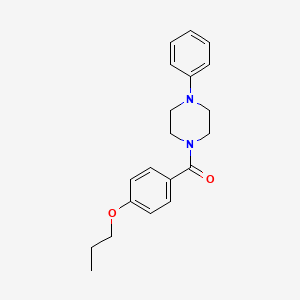![molecular formula C21H18F2N2O3S B4719359 N-(3,4-difluorophenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B4719359.png)
N-(3,4-difluorophenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide
Vue d'ensemble
Description
N-(3,4-difluorophenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide, also known as DFP-10917, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been found to inhibit the growth of cancer cells and has shown promising results in preclinical studies.
Mécanisme D'action
N-(3,4-difluorophenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide inhibits the activity of a protein called heat shock protein 90 (HSP90). HSP90 is a chaperone protein that plays a crucial role in the folding and stabilization of various proteins involved in cell growth and survival. Inhibition of HSP90 leads to the degradation of these proteins, which results in the inhibition of cancer cell growth.
Biochemical and Physiological Effects
N-(3,4-difluorophenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide has been found to have a significant effect on the biochemical and physiological processes in cancer cells. It induces cell cycle arrest and apoptosis, which results in the inhibition of cancer cell growth. N-(3,4-difluorophenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide has also been found to inhibit the migration and invasion of cancer cells, which is an important step in the metastasis of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3,4-difluorophenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easier to synthesize and study. It has also shown promising results in preclinical studies, making it a potential candidate for cancer therapy. However, N-(3,4-difluorophenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide has limitations in terms of its toxicity and selectivity. It can cause toxicity in normal cells, and its selectivity for cancer cells needs to be improved.
Orientations Futures
N-(3,4-difluorophenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide has several potential future directions for research. One direction is to improve its selectivity for cancer cells, which will reduce its toxicity in normal cells. Another direction is to study its potential applications in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, further research is needed to understand the molecular mechanisms of N-(3,4-difluorophenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide's action and to identify potential biomarkers for patient selection.
Applications De Recherche Scientifique
N-(3,4-difluorophenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been found to inhibit the growth of cancer cells in various types of cancer, including breast cancer, lung cancer, and leukemia. N-(3,4-difluorophenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide has also been shown to induce cell death in cancer cells, making it a potential candidate for cancer therapy.
Propriétés
IUPAC Name |
N-(3,4-difluorophenyl)-4-[(N-methylsulfonylanilino)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F2N2O3S/c1-29(27,28)25(18-5-3-2-4-6-18)14-15-7-9-16(10-8-15)21(26)24-17-11-12-19(22)20(23)13-17/h2-13H,14H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIYKODSEINMSQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)F)F)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-methyl-3-({4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1-piperazinyl}carbonyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B4719280.png)
![3-{[2-(4-morpholinyl)ethyl]amino}-N-phenyl-1-benzothiophene-2-carboxamide 1,1-dioxide](/img/structure/B4719286.png)

![1-allyl-4-[2-(2-isopropylphenoxy)propanoyl]piperazine](/img/structure/B4719305.png)
![4-[(4-benzyl-1-piperazinyl)carbonyl]-6-chloro-2-(3-pyridinyl)quinoline](/img/structure/B4719313.png)
![N-(2,3-dimethylphenyl)-N'-[1-(1-naphthylmethyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4719320.png)
![2-{[N-(methylsulfonyl)-N-1-naphthylglycyl]amino}-N-(2-phenylethyl)benzamide](/img/structure/B4719323.png)
![2-{[5-benzyl-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,3-dichlorophenyl)acetamide](/img/structure/B4719327.png)
![N-(2-furylmethyl)-1-methyl-4-({[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}amino)-1H-pyrazole-5-carboxamide](/img/structure/B4719334.png)
![3-[(3-bromophenyl)amino]-1-(2-furyl)-2-propen-1-one](/img/structure/B4719335.png)
![(2-bromo-4,5-diethoxybenzyl)[3-(4-morpholinyl)propyl]amine](/img/structure/B4719343.png)
![4-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B4719345.png)
![5-({5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-2-furyl}methylene)-3-(4-fluorophenyl)-2-mercapto-3,5-dihydro-4H-imidazol-4-one](/img/structure/B4719349.png)
